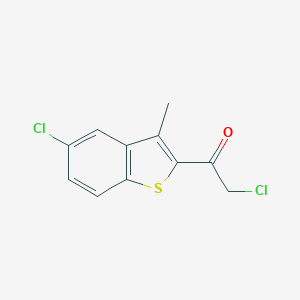

2-氯-1-(5-氯-3-甲基-1-苯并噻吩-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

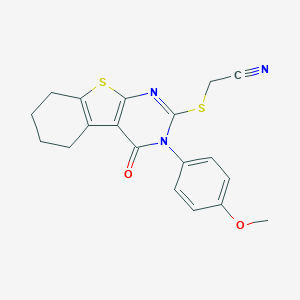

The compound "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds known as benzothiophene analogues. These compounds have been studied for various biological activities, including their potential role as anti-osteoporosis agents and their interaction with proteins such as kinesin spindle protein (KSP) . The benzothiophene moiety is a common structural feature in these molecules, which suggests that the compound may also exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of benzothiophene analogues has been explored in the context of developing novel anti-osteoporosis agents. A series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for their ability to enhance BMP-2 expression . The synthesis process likely involves the formation of the benzothiophene core followed by functionalization at the appropriate positions to introduce chloro and methyl groups. The specific synthetic route for "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is not detailed in the provided papers, but it can be inferred that similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiophene analogues can be complex, and their analysis often requires a combination of experimental and theoretical methods. For instance, a related compound was analyzed using density functional theory (DFT) to compute its equilibrium geometry and vibrational wavenumbers . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks, which are important for understanding the reactivity of the molecule. Similarly, the crystal structure of a hydroxyphenyl ethanone derivative was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . These studies provide insights into the structural aspects of benzothiophene analogues that could be relevant to "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone".

Chemical Reactions Analysis

The reactivity of benzothiophene analogues can be influenced by their molecular structure. For example, the presence of a carbonyl group and phenyl rings in the molecule suggests potential sites for chemical reactions . The compound's reactivity was also explored through its interaction with nucleophilic reagents, leading to the formation of a new product via cyclocondensation . This indicates that "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" may also undergo similar reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene analogues have been characterized using various techniques such as melting point determination, elemental analyses, and spectroscopic methods including IR, UV-Vis, and mass spectroscopy . These properties are crucial for understanding the behavior of the compound under different conditions and for its identification and quantification. The crystal structure of a related compound revealed a unique arrangement stabilized by intramolecular hydrogen bonding and π-π stacking interactions , which could also be relevant for the compound , affecting its solubility, stability, and intermolecular interactions.

科学研究应用

合成途径和化学反应性

对相关杂环化合物及其合成途径的研究为2-氯-1-(5-氯-3-甲基-1-苯并噻吩-2-基)乙酮在合成生物活性分子方面的潜在应用提供了见解。例如,对3-羟基香豆素及其衍生物的合成研究揭示了各种合成途径和反应性,表明类似策略可以应用于苯并噻吩衍生物的合成和官能化(Yoda, 2020)。

抗氧化和自由基清除活性

与2-氯-1-(5-氯-3-甲基-1-苯并噻吩-2-基)乙酮结构相关的化合物,如香豆素及其衍生物,已与显著的抗氧化性质相关联。这些性质使它们能够中和活性氧物质并抑制自由基过程,表明在预防或治疗与氧化应激相关的疾病方面可能有应用(Yadav et al., 2014)。

药理应用

探索与苯并噻吩相关的杂环化合物的衍生物已用于各种药理应用。例如,对小沟结合剂的研究提供了关于苯并噻吩衍生物在开发靶向DNA相互作用的新型治疗药物中的潜力的见解(Issar & Kakkar, 2013)。

环境应用

氯化化合物的环境影响和降解途径,包括与感兴趣化合物结构类似的化合物,一直是广泛研究的课题。对三氯生的出现、毒性和降解的研究,作为广泛使用的抗菌剂,可以为了解氯化苯并噻吩衍生物的环境行为提供一个模型(Bedoux et al., 2012)。

安全和危害

属性

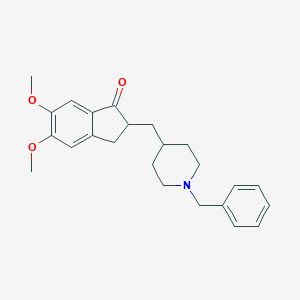

IUPAC Name |

2-chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOJRYIWMSFMDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381587 |

Source

|

| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |

CAS RN |

156801-47-7 |

Source

|

| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)